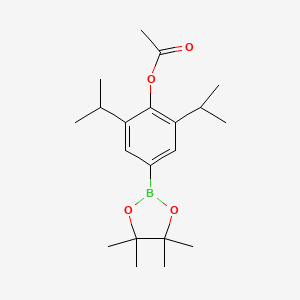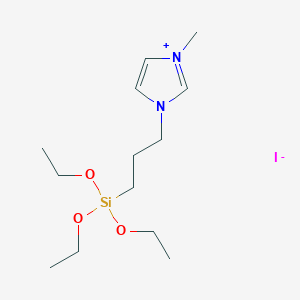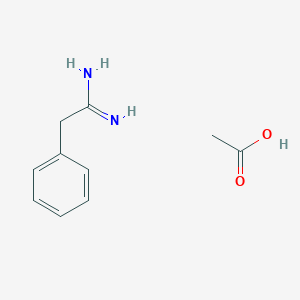
Quinoline-2-carboxamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-2-carboxamidine dihydrochloride (QDC) is an organic compound that is composed of two nitrogen atoms and two carbon atoms. QDC has a wide range of applications in the field of science and has been studied extensively in recent years. QDC is a versatile compound that can be used in various laboratory experiments and scientific research applications.
Mécanisme D'action
Quinoline-2-carboxamidine dihydrochloride works by binding to specific receptors on the surface of cells. This binding causes a conformational change in the receptor, which activates a signaling cascade that leads to changes in the cell’s physiology. The exact mechanism of action of this compound is still being studied, but it is known to be involved in the regulation of cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have neuroprotective and cardioprotective effects. In addition, this compound has been found to modulate the immune system, improve cognitive function, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline-2-carboxamidine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized easily and quickly. It is also stable and can be stored for long periods of time. Furthermore, it is non-toxic and does not cause any adverse effects in humans. The main limitation of this compound is that it is not widely available and can be difficult to obtain in some parts of the world.
Orientations Futures
There are several potential future directions for the use of Quinoline-2-carboxamidine dihydrochloride. One possibility is to use it as a drug delivery system, as it has been shown to be able to penetrate cell membranes. Another potential application is to use it as an anti-cancer agent, as it has been shown to have anti-tumor properties. Additionally, this compound could be used to study the effects of drugs on the central nervous system, as it has been shown to have neuroprotective effects. Finally, this compound could be used to study the effects of hormones on cells, as it has been shown to modulate the immune system.
Méthodes De Synthèse
Quinoline-2-carboxamidine dihydrochloride can be synthesized using several methods. The most common method involves the reaction of quinoline and 2-chloro-N-methyl-N-formyl-amidine hydrochloride in aqueous solution. The reaction is carried out at room temperature and yields a white crystalline solid. The product is then purified by recrystallization.
Applications De Recherche Scientifique
Quinoline-2-carboxamidine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on cells, to study the effects of drugs on the central nervous system, and to study the effects of drugs on the immune system. This compound has also been used to study the effects of hormones on cells and to study the effects of nutrients on cells.
Propriétés
IUPAC Name |
quinoline-2-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAQBNJXZNJMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)

![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)








